4,6-Dimethylpyridazin-3-amine
Overview
Description
4,6-Dimethylpyridazin-3-amine is a heterocyclic compound with the molecular formula C6H9N3. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Pyridazinone derivatives, a group to which this compound belongs, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 4,6-Dimethylpyridazin-3-amine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that multiple pathways are affected .
Result of Action
Based on the known activities of pyridazinone derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyridazin-3-amine typically involves the reaction of 4,6-dimethylpyridazine with ammonia or amines under specific conditions. One common method includes the use of 4,6-dimethylpyridazine as a starting material, which is then subjected to aminolysis to introduce the amine group at the 3-position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products Formed: The major products formed from these reactions include various substituted pyridazines, N-oxides, and reduced amine derivatives .
Scientific Research Applications
4,6-Dimethylpyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and materials with specific properties .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but without the methyl groups.
Pyrimidine: Another diazine with nitrogen atoms at different positions.
Pyrazine: A related compound with nitrogen atoms at positions 1 and 4.
Uniqueness: 4,6-Dimethylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 4 and 6 enhances its stability and reactivity compared to other diazines .
Properties
IUPAC Name |
4,6-dimethylpyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-3-5(2)8-9-6(4)7/h3H,1-2H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAZKWZBYYIWQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169350 | |
Record name | Pyridazine, 3-amino-4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17258-21-8 | |
Record name | Pyridazine, 3-amino-4,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017258218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridazine, 3-amino-4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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